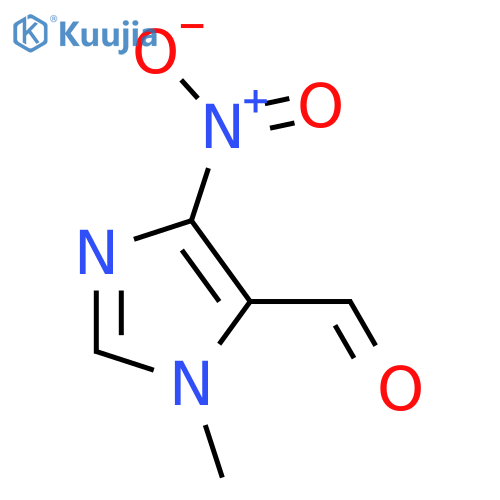

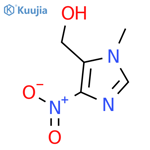

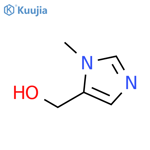

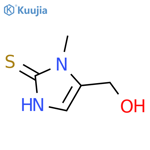

Synthesis and antihypertensive activities of new 1,4-dihydropyridine containing nitroimidazolyl substituent with a nitrooxy group at the 3-ester position

,

Archiv der Pharmazie (Weinheim,

2002,

335(2-3),

69-76